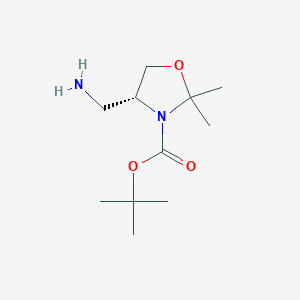
(S)-4-(6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTA-Q6 is a selective T-type calcium ion channel antagonist with potential antitumor and immunomodulatory activity. It is primarily used in the treatment of neurological disorders by inhibiting the uptake of extracellular calcium ions by tumor cells, inducing intracellular calcium deficiency, and causing endoplasmic reticulum stress .
Preparation Methods
The synthesis of TTA-Q6 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically involves the use of specific reagents and conditions to achieve high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
TTA-Q6 undergoes various chemical reactions, including:
Oxidation: TTA-Q6 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of TTA-Q6.
Substitution: TTA-Q6 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
TTA-Q6 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study calcium ion channels and their role in various chemical processes.
Biology: Investigated for its effects on cellular calcium ion homeostasis and its potential role in modulating cellular functions.
Medicine: Explored for its potential therapeutic applications in treating neurological disorders, cancer, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting calcium ion channels
Mechanism of Action
TTA-Q6 exerts its effects by selectively inhibiting T-type calcium ion channels. This inhibition prevents the uptake of extracellular calcium ions by cells, leading to intracellular calcium deficiency. The resulting endoplasmic reticulum stress triggers a cascade of cellular events, including the activation of stress response pathways and modulation of cellular functions. The molecular targets of TTA-Q6 include T-type calcium ion channels and associated signaling pathways .
Comparison with Similar Compounds
TTA-Q6 is unique in its selective inhibition of T-type calcium ion channels. Similar compounds include:
Dihydropyridines: Typically inhibit L-type calcium ion channels but can also affect T-type channels.
Cannabinoids: Known to produce analgesia through T-type channel inhibition.
Ned 19: A selective antagonist of NAADP, which also inhibits calcium ion channels
TTA-Q6 stands out due to its high selectivity and potential therapeutic applications in various fields.
Properties
IUPAC Name |
4-[(4S)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNWJYZCIAMGV-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2609189.png)


![N-allyl-4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2609193.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B2609196.png)
![Ethyl 4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2609197.png)





![2,5-dimethyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)furan-3-carboxamide](/img/structure/B2609210.png)
![(E)-4-((3-hydroxybenzo[b]thiophen-2-yl)diazenyl)benzoic acid](/img/structure/B2609211.png)
